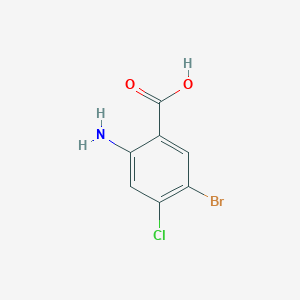

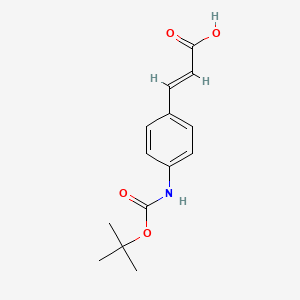

2-氨基-5-溴-4-氯苯甲酸

描述

Synthesis Analysis

The synthesis of halogenated aromatic compounds can be complex, involving multiple steps and the introduction of functional groups at specific positions on the aromatic ring. For instance, the synthesis of 2-amino-3-(4-chlorobenzoyl)thiophene derivatives involves modifications at different positions of the thiophene ring, which is similar to the structural motif of 2-amino-5-bromo-4-chlorobenzoic acid . Another example is the regioselective synthesis of ortho-halo-substituted aromatic acids, which demonstrates the strategic placement of halogen atoms on the aromatic ring . These methods could potentially be adapted for the synthesis of 2-amino-5-bromo-4-chlorobenzoic acid.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is often characterized using X-ray diffraction techniques. For example, the crystal structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid was determined, revealing the presence of hydrogen bonds that stabilize the crystal structure . Similarly, the study of supramolecular assemblies of chlorobenzoic acid derivatives with amino-chloropyridine derivatives provides insights into the role of chlorine substituents in molecular interactions . These findings can be extrapolated to understand the molecular structure of 2-amino-5-bromo-4-chlorobenzoic acid.

Chemical Reactions Analysis

The chemical reactivity of halogenated aromatic compounds can vary depending on the nature and position of substituents. The papers provided do not directly address the chemical reactions of 2-amino-5-bromo-4-chlorobenzoic acid, but they do discuss the reactivity of similar compounds. For example, the formation of cocrystals and molecular salts with chlorobenzoic acids indicates the potential for acid-base interactions and hydrogen bonding . These types of reactions could be relevant to the chemical behavior of 2-amino-5-bromo-4-chlorobenzoic acid.

Physical and Chemical Properties Analysis

The solubility and thermodynamic properties of halogenated aromatic acids are crucial for their practical applications. The solubility of 2-amino-4-chlorobenzoic acid in various organic solvents has been studied, providing a basis for understanding the solubility behavior of similar compounds like 2-amino-5-bromo-4-chlorobenzoic acid . Additionally, the formation of molecular cocrystals can influence the physical properties of these compounds, as seen in the study of 2-amino-5-chlorobenzooxazole adducts . The design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids further illustrates the impact of molecular interactions on the physical properties of halogenated aromatic compounds .

科学研究应用

医药中间体

2-氨基-5-溴-4-氯苯甲酸: 是一种在合成各种药物化合物中具有重要价值的中间体。其卤代结构使其成为构建复杂分子的通用前体。 例如,它可用于制备SGLT2抑制剂,这是一种通过抑制肾脏中葡萄糖的再吸收来治疗2型糖尿病的药物类别 .

安全和危害

作用机制

Pharmacokinetics

The compound’s water solubility, estimated to be 7896 mg/L at 25 degrees Celsius , suggests that it could be absorbed in the body. The compound’s Log Kow, an estimate of its octanol-water partition coefficient, is 2.90 , indicating a balance between lipophilicity and hydrophilicity, which could influence its distribution in the body.

属性

IUPAC Name |

2-amino-5-bromo-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDNMLBIHIWVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599080 | |

| Record name | 2-Amino-5-bromo-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50419-88-0 | |

| Record name | 2-Amino-5-bromo-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B1289733.png)

![2-Benzyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B1289772.png)